REACTION_CXSMILES
|
[CH2:1]([N:5]([C:12]1[C:13](I)=[N:14][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:16][CH:17]=1)C(=O)C(F)(F)F)[CH:2]=[CH:3][CH3:4].O>CN(C=O)C.[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:3]([C:2]1[C:13]2=[N:14][C:15]([C:18]([F:19])([F:20])[F:21])=[CH:16][CH:17]=[C:12]2[NH:5][CH:1]=1)[CH3:4] |f:3.4,5.6.7|
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Name
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N-but-2-enyl-2,2,2-trifluoro-N-(2-iodo-6-trifluoromethyl-pyridin-3-yl)-acetamide
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Quantity
|
5.2 g
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Type
|
reactant
|
Smiles
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C(C=CC)N(C(C(F)(F)F)=O)C=1C(=NC(=CC1)C(F)(F)F)I
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Name
|
|
Quantity
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24 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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3.6 g
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Type
|
catalyst
|
Smiles
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[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
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Name
|
|
Quantity
|
107 mg
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
|
Quantity
|
10 mL
|
Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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stirred at 100° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is cooled to rt
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Type
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FILTRATION
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Details
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filtered through a pad of silica gel
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Type
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EXTRACTION
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Details
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The filtrate is extracted with EtOAc/heptane (3×50 mL) (1:1)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer is dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
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Type
|
WASH
|
Details
|
eluting with 5%-50% EtOAc in heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CNC=2C1=NC(=CC2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |